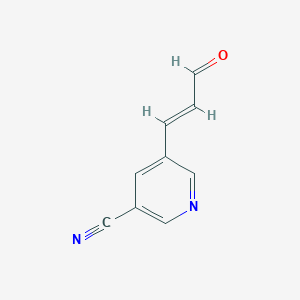
1-Bromo-3,5-dineopentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-dineopentylbenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and two neopentyl groups at the 3 and 5 positions
Métodos De Preparación
The synthesis of 1-Bromo-3,5-dineopentylbenzene typically involves the bromination of 3,5-dineopentylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to facilitate the process.
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-3,5-dineopentylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). The major products formed depend on the nucleophile used.
Oxidation Reactions: The neopentyl groups can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-Bromo-3,5-dineopentylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of steric and electronic effects in various chemical reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors due to its bulky neopentyl groups.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-3,5-dineopentylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. The neopentyl groups provide steric hindrance, influencing the reaction rate and selectivity.
In biological systems, the compound’s bulky neopentyl groups can interact with enzyme active sites, potentially inhibiting enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-3,5-dineopentylbenzene include:
1-Bromo-3,5-dimethylbenzene: This compound has methyl groups instead of neopentyl groups, resulting in different steric and electronic properties.
1-Bromo-3,5-diethylbenzene: The ethyl groups provide less steric hindrance compared to neopentyl groups, affecting the compound’s reactivity and applications.
1-Bromo-3,5-dinitrobenzene: The presence of nitro groups significantly alters the compound’s electronic properties, making it more reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its bulky neopentyl groups, which provide significant steric hindrance and influence the compound’s reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C16H25Br |
|---|---|
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
1-bromo-3,5-bis(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C16H25Br/c1-15(2,3)10-12-7-13(9-14(17)8-12)11-16(4,5)6/h7-9H,10-11H2,1-6H3 |
Clave InChI |
YWOAYDOBXQPHAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=CC(=CC(=C1)Br)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


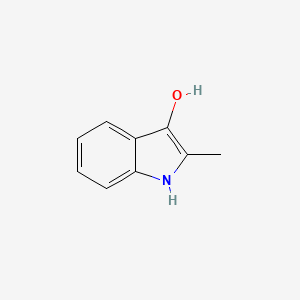

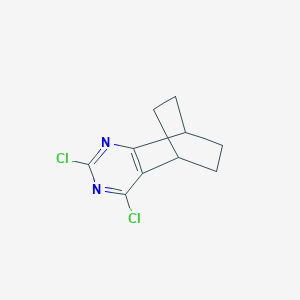

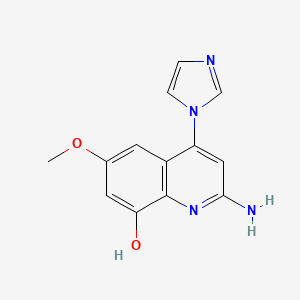



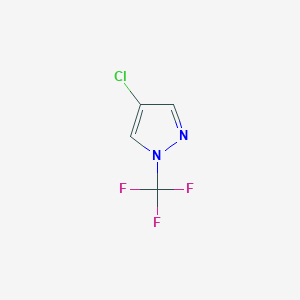
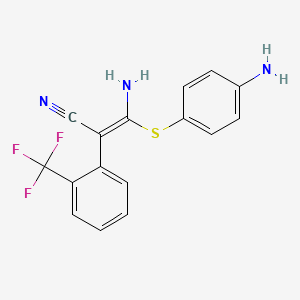
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)
